
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small-molecule inhibitor that has been found to have potential in cancer therapy. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme MTH1, which is involved in the repair of oxidative damage to DNA. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide prevents cancer cells from repairing damage to their DNA, leading to their death.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of the enzyme MTH1. In addition, it has been found to have low toxicity in normal cells, making it a promising candidate for further research into cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation of using N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research into N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide. One area of research could focus on improving the solubility of the compound in water, which would make it easier to administer in lab experiments. Another area of research could focus on identifying the specific types of cancer cells that are most sensitive to N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide, which would help to determine its potential use in cancer therapy. Finally, further research could focus on developing more potent inhibitors of MTH1, which could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-yl chloride, which is then reacted with 1-cyanocyclopropane in the presence of a base to form the corresponding cyclopropane derivative. This compound is then reacted with thioamide to form N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide.
Scientific Research Applications
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cells. This makes N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide a promising candidate for further research into cancer therapy.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-7-12(2-3-12)15-10(16)9-6-18-11(14-9)8-1-4-17-5-8/h1,4-6H,2-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMWKMCDYPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)
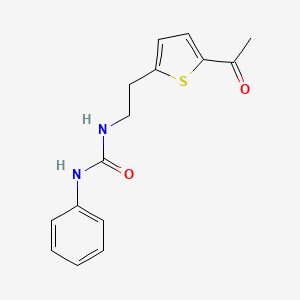
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)
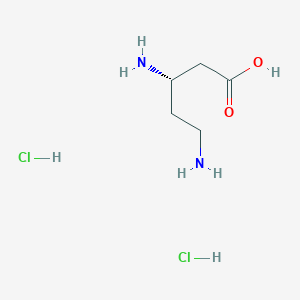
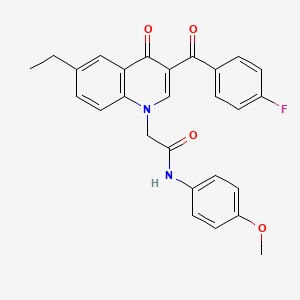
![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)
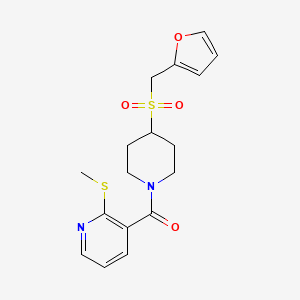

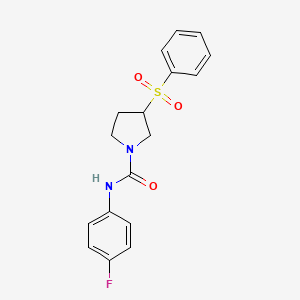
![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2778869.png)
![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)